molecular formula C6H8N2O2S B084363 2-Amino-3-(thiazol-4-yl)propanoic acid CAS No. 14717-97-6

2-Amino-3-(thiazol-4-yl)propanoic acid

Cat. No. B084363
CAS RN: 14717-97-6
M. Wt: 172.21 g/mol
InChI Key: WBZIGVCQRXJYQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-(thiazol-4-yl)propanoic acid and its derivatives involves multiple strategies, including the Hantzsch method for synthesizing N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents. These methods enable the introduction of diverse functional groups, enhancing the compound's utility in further chemical transformations and applications in drug discovery (Mickevičius et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-(thiazol-4-yl)propanoic acid incorporates a thiazole ring, a feature that significantly influences its chemical behavior and interactions. The thiazole ring, known for its aromaticity, contributes to the stability and reactivity of the compound, facilitating its participation in various chemical reactions.

Chemical Reactions and Properties

This compound is versatile in chemical reactions, capable of undergoing nucleophilic substitutions, condensations, and cyclizations, among others. For example, the compound's amino group can participate in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities (Colella et al., 2018).

Scientific Research Applications

    • Application Summary : “(S)-2-Amino-3-(thiazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 119433-80-6 . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The outcomes or results of using this compound are not specified in the source .
    • Application Summary : Thiazoles, which include “2-Amino-3-(thiazol-4-yl)propanoic acid”, have diverse biological activities .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : Some synthesized compounds showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .
    • Application Summary : Some compounds, including “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride”, showed prominent inhibitory activity against certain bacterial strains .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The compounds showed inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli, and P. aeruginosa (MIC = 250 µg/mL) .
  • Scientific Field : Organic Chemistry
    • Application Summary : The compound can be used in the synthesis of other complex molecules .
    • Methods of Application : The compound was condensed with various acid anhydrides (namely, succinic anhydride, phthalic anhydride, dichloromalic anhydride and/or tetrabromophthalic anhydride) in acetic acid to produce the wanted anhydride compounds .
    • Results or Outcomes : The outcomes or results of using this compound are not specified in the source .

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and safety profile of “2-Amino-3-(thiazol-4-yl)propanoic acid”. Additionally, the compound’s potential applications in various fields, such as medicine or materials science, could be explored .

properties

IUPAC Name

2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561446
Record name 3-(1,3-Thiazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(thiazol-4-yl)propanoic acid

CAS RN

14717-97-6
Record name 3-(1,3-Thiazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kobayashi, N Sato, K Sugita… - Journal of Peptide …, 2019 - Wiley Online Library
We discovered the orally active thyrotropin‐releasing hormone (TRH) mimetic: (4S,5S)‐5‐methyl‐N‐{(2S)‐1‐[(2R)‐2‐methylpyrrolidin‐1‐yl]‐1‐oxo‐3‐(1,3‐thiazol‐4‐yl)propan‐2‐yl}‐2‐…
Number of citations: 3 onlinelibrary.wiley.com

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